molecular formula C15H18O2 B14236827 Ethyl 2-ethenyl-5-phenylpent-4-enoate CAS No. 420811-77-4

Ethyl 2-ethenyl-5-phenylpent-4-enoate

Cat. No.: B14236827
CAS No.: 420811-77-4
M. Wt: 230.30 g/mol
InChI Key: DPEMVCDJRGFKPB-UHFFFAOYSA-N
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Description

Ethyl 2-ethenyl-5-phenylpent-4-enoate is an organic compound with a complex structure that includes both an ethyl ester and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-ethenyl-5-phenylpent-4-enoate can be synthesized through several methods. One efficient procedure involves the olefination-dehydrohalogenation of (2Z)-2-iodo-3-phenylprop-2-enal, which is prepared by iodination of commercially available cinnamaldehyde . The reaction conditions typically involve the use of bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the dehydroiodination process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethenyl-5-phenylpent-4-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and electrophiles like bromine for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce saturated esters.

Scientific Research Applications

Ethyl 2-ethenyl-5-phenylpent-4-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 2-ethenyl-5-phenylpent-4-enoate exerts its effects involves interactions with various molecular targets. These targets may include enzymes and receptors that are involved in metabolic pathways. The specific pathways and targets depend on the context in which the compound is used, such as in medicinal chemistry or biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2E)-5-phenylpent-2-en-4-ynoate: This compound is structurally similar but includes a triple bond instead of a double bond.

    Methyl 5-phenylpent-2-enoate: This compound has a methyl ester group instead of an ethyl ester group.

Uniqueness

Ethyl 2-ethenyl-5-phenylpent-4-enoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

420811-77-4

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

ethyl 2-ethenyl-5-phenylpent-4-enoate

InChI

InChI=1S/C15H18O2/c1-3-14(15(16)17-4-2)12-8-11-13-9-6-5-7-10-13/h3,5-11,14H,1,4,12H2,2H3

InChI Key

DPEMVCDJRGFKPB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=CC1=CC=CC=C1)C=C

Origin of Product

United States

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